molecular formula C12H16O2 B11902283 7-Methoxy-3,3-dimethylindan-4-ol CAS No. 93904-66-6

7-Methoxy-3,3-dimethylindan-4-ol

Katalognummer: B11902283
CAS-Nummer: 93904-66-6
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: CVXVMAKCTVIFGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-3,3-dimethylindan-4-ol is an organic compound with the molecular formula C12H16O2 It is a derivative of indan, featuring a methoxy group at the 7th position and two methyl groups at the 3rd position on the indan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,3-dimethylindan-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,3-dimethylindan-4-one.

    Methoxylation: The 4-one group is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the 7th position.

    Reduction: The resulting intermediate is reduced using a reducing agent like sodium borohydride to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-3,3-dimethylindan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-3,3-dimethylindan-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Methoxy-3,3-dimethylindan-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to various biological functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Methoxy-3,3-dimethylindan-4-one: A precursor in the synthesis of 7-Methoxy-3,3-dimethylindan-4-ol.

    3,3-Dimethylindan-4-ol: Lacks the methoxy group at the 7th position.

    7-Methoxyindan-4-ol: Lacks the two methyl groups at the 3rd position.

Uniqueness

This compound is unique due to the presence of both the methoxy group at the 7th position and the two methyl groups at the 3rd position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Eigenschaften

CAS-Nummer

93904-66-6

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

7-methoxy-3,3-dimethyl-1,2-dihydroinden-4-ol

InChI

InChI=1S/C12H16O2/c1-12(2)7-6-8-10(14-3)5-4-9(13)11(8)12/h4-5,13H,6-7H2,1-3H3

InChI-Schlüssel

CVXVMAKCTVIFGM-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2=C(C=CC(=C21)O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.